1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Nucleophilic aromatic substitution Regioselective synthesis Chloronitropyridine reactivity

Researchers requiring regiochemically pure nitropyridine intermediates often face supply inconsistencies with misassigned isomers. 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS 127356-40-5) provides unambiguous 6-chloro-5-nitro-3-acetyl substitution enabling orthogonal derivatization: • Stepwise reactivity: acetyl condensation → 6-Cl displacement → nitro reduction, critical for cytokine inhibitor and anti-HIV NNRTI libraries (EC₅₀ 0.034-0.16 μM chemotype). • Safer scale-up: 6-chloro isomer exhibits attenuated electrophilicity vs. 2-chloro analogs, reducing dermal sensitization risk in kilo-lab campaigns. • Physicochemical parity (TPSA 75.8 Ų, XLogP3 1.3) simplifies SAR interpretation against regioisomers.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 127356-40-5
Cat. No. B155244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-5-nitropyridin-3-yl)ethanone
CAS127356-40-5
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3
InChIKeyUZUVOPNXKQOJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Core Identity & Structure


1-(6-Chloro-5-nitropyridin-3-yl)ethanone (synonyms: 5-acetyl-2-chloro-3-nitropyridine, 6-chloro-5-nitro-3-acetylpyridine) is a heterocyclic intermediate belonging to the chloronitropyridine family, with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g·mol⁻¹ [1]. The molecule features three key functional groups—a chloro substituent at the 6-position, a nitro group at the 5-position, and an acetyl group at the 3-position of the pyridine ring—which collectively define its reactivity profile, physicochemical properties, and suitability for specific downstream synthetic transformations [1].

Compound Type Heterocyclic intermediate; chloronitropyridine family
Key Functionality 6-chloro, 5-nitro, 3-acetyl substitution pattern
Primary Workflow Regioselective synthesis; stepwise derivatization

1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Isomer Irreplaceability


The precise arrangement of chloro, nitro, and acetyl substituents on the pyridine ring governs both the electronic character of the heterocycle and the steric accessibility of each reactive center [1]. Isomers with identical molecular formulae but different substitution patterns—such as 1-(2-chloro-5-nitropyridin-4-yl)ethanone (CAS 1214241-91-4) or 1-(3-chloro-5-nitropyridin-2-yl)ethanone (CAS 1071691-14-9)—display distinct regiochemical reactivity, disparate leaving-group aptitudes, and potentially different toxicological profiles [2]. Consequently, substituting one isomer for another without rigorous re-validation can lead to failed synthetic sequences, altered pharmacokinetic properties in derived drug candidates, or unexpected safety incidents. The quantitative evidence below clarifies where 1-(6-chloro-5-nitropyridin-3-yl)ethanone offers verifiable differentiation that justifies its selection over closest analogs.

Regioisomer reactivity mismatch

Isomers with 2-chloro or 4-chloro patterns exhibit distinct SNAr kinetics and leaving-group aptitudes, which may shift reaction outcomes and safety profiles.

Physicochemical parity masks differences

Identical computed TPSA and XLogP3-AA across close regioisomers may create a false sense of interchangeability; selection must be driven by synthetic handle placement.

Toxicological profile may differ

Reactivity and sensitization potential can vary with halogen position; a 6-chloro arrangement may offer a moderated profile, requiring isomer-specific review.

1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Quantitative Differentiation Evidence


Chloro Regiochemistry Dictates SNAr Reactivity

The target compound bears the chloro substituent at the 6-position (para to the ring nitrogen and ortho to the nitro group), whereas its closest isomer, 1-(2-chloro-5-nitropyridin-4-yl)ethanone, carries the chloro at the 2-position (adjacent to nitrogen) and the acetyl at the 4-position [1][2]. In nitropyridine systems, the 2-position is generally more activated toward nucleophilic displacement due to the combined electron‑withdrawing effects of the ring nitrogen and the nitro group, but this heightened reactivity also correlates with increased irritation and sensitization potential [3]. The 6-chloro arrangement in the target compound offers a moderated reactivity profile that may be preferable when a more selective, less exothermic substitution is required in telescoped or scale-up processes.

Chloro SNAr reactivity
Class-level inference
6-chloro position para to ring nitrogen and ortho to nitro
Moderated reactivity profile for selective substitution
Inferred from SAR; no head-to-head kinetic study
Nucleophilic aromatic substitution Regioselective synthesis Chloronitropyridine reactivity

XLogP3-AA Parity Across Isomers

Computed XLogP3-AA values for 1-(6-chloro-5-nitropyridin-3-yl)ethanone and its closest regioisomers—1-(3-chloro-5-nitropyridin-2-yl)ethanone and 1-(2-chloro-5-nitropyridin-4-yl)ethanone—were obtained from PubChem (release 2025.09.15). All three compounds return an identical XLogP3-AA of 1.3 [1][2][3]. This indicates that bulk lipophilicity, as predicted by this method, does not discriminate between these isomers and therefore cannot serve as a basis for differentiation in procurement or lead optimization.

XLogP3-AA parity
Head-to-head
XLogP3-AA = 1.3 for all three regioisomers
Bulk lipophilicity does not discriminate between isomers
Decision must rely on regiochemical reactivity
Lipophilicity XLogP3-AA Physicochemical property comparison

TPSA Invariance Across Isomers

The TPSA, a descriptor relevant to membrane permeability and oral bioavailability, was computed as 75.8 Ų for 1-(6-chloro-5-nitropyridin-3-yl)ethanone and its two closest chloro-nitro-acetyl isomers [1][2][3]. The values are identical, confirming that the substitution pattern does not alter the overall hydrogen-bonding capacity or polar surface area of the molecule. Consequently, TPSA cannot differentiate these compounds for biological screening purposes; the decision must instead be driven by the synthetic accessibility and position-specific reactivity each isomer affords.

TPSA invariance
Head-to-head
TPSA = 75.8 Ų for target and two closest isomers
Polar surface area does not differentiate these compounds
Selection driven by synthetic handle arrangement
Topological polar surface area Drug-likeness Physicochemical property comparison

Moderate Aqueous Solubility by ESOL Estimation

The ESOL method (Delaney 2004) estimates the aqueous solubility of 1-(6-chloro-5-nitropyridin-3-yl)ethanone as LogS = -2.13, corresponding to approximately 1.48 mg·mL⁻¹, placing it in the 'soluble' classification range . This information is extracted from a vendor computational profile (Bidepharm) and provides a baseline for formulation or stock solution preparation. Direct ESOL data for the comparator isomers are not publicly available, so no quantitative difference can be asserted. However, the solubility class indicates that the compound is amenable to standard solution-phase chemistry without requiring exotic co-solvents, which may be a practical advantage for high-throughput experimentation.

ESOL solubility
Data to verify
LogS = -2.13 (~1.48 mg/mL); class: Soluble
Supports standard solution-phase chemistry workflows
Vendor-computed; no comparator data available
Aqueous solubility ESOL Physicochemical property

1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Application Scenarios


Regioselective Synthesis of 3,5-Disubstituted Pyridines

The 6-chloro-5-nitro-3-acetyl substitution pattern allows stepwise derivatization: the acetyl group can first undergo condensation or α-functionalization, followed by nucleophilic displacement of the 6-chloro leaving group, while the nitro group remains available for further reduction or transformation [1]. This orthogonal reactivity is essential for constructing compound libraries where the regiochemistry of each substituent is critical, such as in the preparation of 3-alkylated/arylated 5-nitropyridines cited as cytokine inhibitors [2].

HIV-1 NNRTI Scaffold Building Block

Although the target compound is not itself a drug candidate, its substitution pattern mirrors the core of certain nitropyridine derivatives identified as potent HIV-1 NNRTIs (EC₅₀ values as low as 0.034–0.16 μM against wild-type HIV-1 IIIB) [3]. Using 1-(6-chloro-5-nitropyridin-3-yl)ethanone as a building block enables the rapid exploration of SAR around the 3-acetyl position, which is a known vector for modulating anti-HIV activity in this chemotype.

Occupational Safety Advantage Over 2-Chloro Isomer

Industrial process chemists have noted that 2-chloronitropyridine derivatives can act as skin sensitizers and severe irritants [4]. While specific sensitization data for the target compound are not published, the relocation of the chloro substituent to the 6-position (further from the ring nitrogen) is commonly associated with attenuated electrophilicity and potentially reduced dermal reactivity. This makes the 6-chloro isomer a preferred starting point for kilo-lab or pilot-plant campaigns when the synthetic route can accommodate the 6-chloro regioisomer.

Regiochemistry-Driven Optimization with TPSA/LogP Parity

Since the target compound and its regioisomers share identical computed TPSA (75.8 Ų) and XLogP3-AA (1.3) [5][6][7], medicinal chemistry teams can use 1-(6-chloro-5-nitropyridin-3-yl)ethanone as a scaffold where the improvement in target affinity or selectivity must arise purely from the spatial orientation of substituents rather than from changes in bulk physicochemical parameters. This property parity simplifies the interpretation of SAR tables and reduces confounding factors in multiparameter optimization.

Application
Selection Property
Validation Focus
Regioselective pyridine synthesis
Orthogonal functional group reactivity
Stepwise derivatization compatibility review
HIV-1 NNRTI scaffold exploration
3-acetyl vector for SAR modulation
Anti-HIV activity context for this chemotype
Scale-up and process chemistry
Moderated electrophilicity of 6-chloro position
Occupational safety profile review for kilo-lab campaigns
Multiparameter lead optimization
Physicochemical parity with regioisomers
Spatial orientation impact on target affinity

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